NK2 Receptor Selectivity: Quantitative pKB Comparison Across NK1, NK2, and NK3 Receptors
GR 94800 exhibits high-affinity antagonism at the NK2 receptor with a pKB of 9.6, corresponding to sub-nanomolar affinity. Its selectivity over NK1 and NK3 receptors is quantified as approximately 1,585-fold and 3,981-fold, respectively, based on pKB differences of 3.2 and 3.6 log units [1]. This selectivity profile is comparable to that of the non-peptide antagonist SR 48968, which demonstrates >1,000-fold selectivity over NK1 and NK3 receptors in human tissues [2]. However, GR 94800 remains a peptide-based tool, distinct from small-molecule scaffolds.
| Evidence Dimension | NK2 receptor antagonist potency and selectivity |
|---|---|
| Target Compound Data | pKB: NK2 = 9.6; NK1 = 6.4; NK3 = 6.0 |
| Comparator Or Baseline | SR 48968: pA2 9.36-9.6 (human tissues); >1000-fold selectivity over NK1/NK3 |
| Quantified Difference | GR 94800 NK2 pKB (9.6) comparable to SR 48968 human tissue pA2 (9.36-9.6); both exhibit >1000-fold NK2 selectivity |
| Conditions | Radioligand binding and functional assays (species and tissue-dependent) |
Why This Matters
This quantifies GR 94800's suitability as a high-selectivity NK2 probe, enabling confident attribution of observed effects to NK2 receptor blockade rather than off-target NK1/NK3 activity.
- [1] McElroy AB, Clegg SP, Deal MJ, Ewan GB, Hagan RM, Ireland SJ, et al. Highly potent and selective heptapeptide antagonists of the neurokinin NK-2 receptor. J Med Chem. 1992 Jul 10;35(14):2582-91. PMID: 1321907. View Source
- [2] Advenier C, Rouissi N, Nguyen QT, Emonds-Alt X, Breliere JC, Neliat G, et al. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist. Biochem Biophys Res Commun. 1992 May 15;184(3):1418-24. PMID: 1317173. View Source
